molecular formula C17H22ClN7O2 B4462940 Ethyl 4-((4-amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)methyl)-1-piperazinecarboxylate

Ethyl 4-((4-amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)methyl)-1-piperazinecarboxylate

Cat. No.: B4462940
M. Wt: 391.9 g/mol
InChI Key: VSPINSCPPDNJIJ-UHFFFAOYSA-N
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Description

The compound Ethyl 4-((4-amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)methyl)-1-piperazinecarboxylate (hereafter referred to as the target compound) is a triazine-based molecule with a 1,3,5-triazine core substituted at the 2-, 4-, and 6-positions. Key structural features include:

  • Piperazine ring linked via a methyl group to the 2-position of the triazine, contributing basicity and hydrogen-bonding capacity.
  • Ethyl carboxylate ester at the 1-position of the piperazine, which may enhance lipophilicity and serve as a prodrug moiety.

This compound shares structural motifs with kinase inhibitors, antimicrobial agents, and allosteric modulators due to the triazine-piperazine scaffold .

Properties

IUPAC Name

ethyl 4-[[4-amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN7O2/c1-2-27-17(26)25-9-7-24(8-10-25)11-14-21-15(19)23-16(22-14)20-13-5-3-12(18)4-6-13/h3-6H,2,7-11H2,1H3,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPINSCPPDNJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)methyl)-1-piperazinecarboxylate typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with 4-chloroaniline to form 4-chloro-6-(4-chlorophenylamino)-1,3,5-triazine. This intermediate is then reacted with piperazine and ethyl chloroformate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)methyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-((4-amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)methyl)-1-piperazinecarboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as the suppression of cancer cell proliferation or the inhibition of bacterial growth .

Comparison with Similar Compounds

Structural Analogues with Varied Triazine Substituents

Ethyl 1-(4-((4-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (5f)
  • Key Differences: Replaces the piperazine-ethyl carboxylate with a morpholino group and a pyrazole ring.
  • Synthesis : 87% yield, melting point 190–191°C .
Ethyl 4-{[4-Amino-6-(3,4-Dimethylanilino)-1,3,5-Triazin-2-yl]methyl}-1-Piperazinecarboxylate
  • Key Differences: Substitutes 4-chlorophenylamino with 3,4-dimethylanilino.
  • Properties : Molecular weight 385.47 g/mol, CAS 885901-27-9 .
4-((4-Amino-6-(Piperidin-1-yl)-1,3,5-Triazin-2-yl)methyl)-1-Piperazinecarboxylic Acid Ethyl Ester
  • Key Differences: Replaces the 4-chlorophenylamino group with piperidin-1-yl.
  • Impact : Piperidine introduces a single nitrogen in the ring, reducing hydrogen-bonding capacity versus the dual-nitrogen piperazine in the target compound. This may alter pharmacokinetics .

Analogues with Modified Piperazine/Ester Moieties

N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide
  • Key Differences : Replaces the triazine core with a carboxamide-linked piperazine.
  • Piperazine adopts a chair conformation, similar to the target compound .
Ethyl 4-[(4-Amino-6-Piperidin-1-yl-1,3,5-Triazin-2-yl)methyl]piperazine-1-carboxylate
  • Key Differences: Substitutes the 4-chlorophenylamino group with piperidin-1-yl.
Calcium Release and cAMP Modulation
  • Compound 78 (triazine linked to chlorophenyl methanol): Exhibited 19% yield and activity in calcium release assays (HEK293 cells), suggesting triazine derivatives modulate G protein-coupled receptors .
  • Target Compound : The ethyl ester may enhance cell permeability, though direct biological data are unavailable.
PI3K Inhibition
  • Ethyl 4-(((4-(2-Aminopyrimidin-5-yl)-6-Morpholino-1,3,5-Triazin-2-yl)amino)methyl)benzoate (12): Demonstrated PI3K inhibition, highlighting the importance of the triazine-morpholino scaffold.

Biological Activity

Ethyl 4-((4-amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)methyl)-1-piperazinecarboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data tables to illustrate its effects.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C16H18ClN5O2
  • Molecular Weight : 335.80 g/mol
  • CAS Number : 149221-20-5

The structure includes a piperazine ring, a triazine moiety, and a chlorophenyl group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antitumor Activity

Research indicates that compounds with similar structures exhibit notable antitumor properties. For instance, studies have shown that derivatives containing piperazine and triazine rings can inhibit cancer cell proliferation. The compound's IC50 values in different cancer cell lines are summarized in Table 1.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)23.2Induction of apoptosis
HeLa (Cervical Cancer)30.0Cell cycle arrest
A549 (Lung Cancer)29.5Inhibition of DNA synthesis

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can modulate inflammatory responses. It has been shown to reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures stimulated with lipopolysaccharides (LPS).

The proposed mechanism involves the inhibition of specific signaling pathways related to inflammation and cell proliferation. The compound appears to interact with the NLRP3 inflammasome pathway, leading to reduced pyroptosis and inflammation in immune cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability (26.86% decrease) and an increase in early apoptotic cells by 2.3 times compared to controls .
  • Inflammation Model : In LPS-stimulated macrophages, the compound demonstrated a concentration-dependent inhibition of IL-1β release, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What advanced techniques validate the compound’s stability in biological matrices (e.g., plasma or tissue homogenates)?

  • Methodological Answer :
  • LC-MS/MS : Quantify parent compound and metabolites in spiked plasma samples incubated at 37°C for 24 hours .
  • Radiolabeling : Synthesize a ¹⁴C-labeled analog to track degradation pathways in vivo .
  • Cryo-EM : Visualize compound-target complexes in native cellular environments to assess conformational stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-((4-amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)methyl)-1-piperazinecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-((4-amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)methyl)-1-piperazinecarboxylate

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